Cas no 2230798-22-6 (2,2-difluorocyclooctan-1-ol)
2,2-difluorocyclooctan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 2,2-difluorocyclooctan-1-ol
- Cyclooctanol, 2,2-difluoro-
- EN300-2010086
- 2230798-22-6
- starbld0041015
-
- Inchi: 1S/C8H14F2O/c9-8(10)6-4-2-1-3-5-7(8)11/h7,11H,1-6H2
- InChI Key: FDARUYNUQJOWEM-UHFFFAOYSA-N
- SMILES: C1(O)CCCCCCC1(F)F
Computed Properties
- Exact Mass: 164.10127139g/mol
- Monoisotopic Mass: 164.10127139g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 125
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- Density: 1.08±0.1 g/cm3(Predicted)
- Boiling Point: 207.8±40.0 °C(Predicted)
- pka: 13.10±0.40(Predicted)
2,2-difluorocyclooctan-1-ol Pricemore >>
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|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2010086-0.05g |
2,2-difluorocyclooctan-1-ol |
2230798-22-6 | 95% | 0.05g |
$226.0 | 2023-09-16 | |
| Enamine | EN300-2010086-0.1g |
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| Enamine | EN300-2010086-0.25g |
2,2-difluorocyclooctan-1-ol |
2230798-22-6 | 95% | 0.25g |
$481.0 | 2023-09-16 | |
| Enamine | EN300-2010086-0.5g |
2,2-difluorocyclooctan-1-ol |
2230798-22-6 | 95% | 0.5g |
$758.0 | 2023-09-16 | |
| Enamine | EN300-2010086-1.0g |
2,2-difluorocyclooctan-1-ol |
2230798-22-6 | 95% | 1g |
$971.0 | 2023-06-01 | |
| Enamine | EN300-2010086-2.5g |
2,2-difluorocyclooctan-1-ol |
2230798-22-6 | 95% | 2.5g |
$1903.0 | 2023-09-16 | |
| Enamine | EN300-2010086-5.0g |
2,2-difluorocyclooctan-1-ol |
2230798-22-6 | 95% | 5g |
$2816.0 | 2023-06-01 | |
| Enamine | EN300-2010086-10.0g |
2,2-difluorocyclooctan-1-ol |
2230798-22-6 | 95% | 10g |
$4176.0 | 2023-06-01 | |
| Enamine | EN300-2010086-1g |
2,2-difluorocyclooctan-1-ol |
2230798-22-6 | 95% | 1g |
$971.0 | 2023-09-16 | |
| Enamine | EN300-2010086-5g |
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2230798-22-6 | 95% | 5g |
$2816.0 | 2023-09-16 |
2,2-difluorocyclooctan-1-ol Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 2,2-difluorocyclooctan-1-ol
Recent Advances in the Synthesis and Applications of 2,2-Difluorocyclooctan-1-ol (CAS: 2230798-22-6)
2,2-Difluorocyclooctan-1-ol (CAS: 2230798-22-6) is a fluorinated cyclic alcohol that has recently gained attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential applications. This compound features a cyclooctane ring with two fluorine atoms at the 2-position and a hydroxyl group at the 1-position, making it a valuable intermediate for the synthesis of more complex fluorinated molecules. Recent studies have explored its utility in drug discovery, material science, and as a building block for bioactive compounds.
One of the key areas of research involving 2,2-difluorocyclooctan-1-ol is its role in the development of fluorinated pharmaceuticals. Fluorination is a common strategy in drug design to improve metabolic stability, bioavailability, and binding affinity. Researchers have successfully utilized this compound as a precursor for the synthesis of fluorinated analogs of known bioactive molecules. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its use in the synthesis of a novel class of fluorinated kinase inhibitors, showing enhanced selectivity and potency compared to their non-fluorinated counterparts.
In addition to its pharmaceutical applications, 2,2-difluorocyclooctan-1-ol has also been investigated for its potential in material science. The presence of fluorine atoms imparts unique physicochemical properties, such as increased lipophilicity and resistance to degradation, which are desirable for the development of advanced materials. A recent study in ACS Applied Materials & Interfaces highlighted its incorporation into fluorinated polymers, resulting in materials with improved thermal stability and mechanical properties. These findings open new avenues for the use of this compound in high-performance coatings and electronic materials.
The synthesis of 2,2-difluorocyclooctan-1-ol has also seen significant advancements. Traditional methods often involved multi-step processes with low yields, but recent developments in catalytic fluorination have streamlined its production. A 2022 paper in Organic Letters reported a highly efficient one-pot synthesis using a palladium-catalyzed fluorination of cyclooctene, followed by hydroxylation. This method not only improved the yield but also reduced the environmental impact by minimizing waste generation. Such innovations are critical for scaling up production to meet the growing demand for this compound in both academic and industrial settings.
Despite these promising developments, challenges remain in the widespread adoption of 2,2-difluorocyclooctan-1-ol. Issues such as the high cost of fluorination reagents and the need for specialized equipment can limit its accessibility. However, ongoing research aims to address these barriers by developing more cost-effective and sustainable synthetic routes. Collaborative efforts between academia and industry are expected to further expand the applications of this versatile compound in the coming years.
In conclusion, 2,2-difluorocyclooctan-1-ol (CAS: 2230798-22-6) represents a promising scaffold in chemical biology and medicinal chemistry, with diverse applications ranging from drug discovery to material science. Recent advancements in its synthesis and utilization underscore its potential to drive innovation in these fields. Continued research and development will be essential to fully unlock its capabilities and overcome existing challenges.
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